4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline
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Overview
Description
4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinolines.
Scientific Research Applications
4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies to develop new medications.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2-(4-methylphenyl)quinoline: Lacks the phenylpiperazine group, which may result in different biological activities.
2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline: Lacks the ethoxy group, potentially affecting its chemical reactivity and biological properties.
4-ethoxy-6-(4-phenylpiperazine-1-carbonyl)quinoline: Lacks the methylphenyl group, which may influence its overall activity and applications.
Uniqueness
4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-3-34-28-20-27(22-11-9-21(2)10-12-22)30-26-14-13-23(19-25(26)28)29(33)32-17-15-31(16-18-32)24-7-5-4-6-8-24/h4-14,19-20H,3,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFSZWGLCLMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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